

# Targeting Cancer Metabolism with GOT1 Inhibitors: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GOT1 inhibitor-1

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## Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the harsh tumor microenvironment. A key feature of this altered metabolism is an increased reliance on specific enzymatic pathways that are dispensable for normal cells, presenting attractive targets for therapeutic intervention. Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic enzyme crucial for aspartate metabolism and redox homeostasis, has emerged as a critical node in the metabolic network of several cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Inhibition of GOT1 disrupts cancer cell metabolism, leading to increased oxidative stress and cell death. This technical guide provides an in-depth overview of the role of GOT1 in cancer metabolism, the current landscape of GOT1 inhibitors, detailed experimental protocols for their evaluation, and the downstream consequences of targeting this key metabolic enzyme.

## Introduction: The Role of GOT1 in Cancer Metabolism

GOT1, also known as aspartate aminotransferase 1 (AST1), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of aspartate and  $\alpha$ -ketoglutarate to oxaloacetate and glutamate.[1][2] In normal physiology, GOT1 participates in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the mitochondrial membrane.[3] However, in certain cancer types, particularly those with KRAS mutations like PDAC, there is a metabolic rewiring where cancer cells become highly

dependent on a non-canonical glutamine metabolism pathway involving GOT1 to maintain redox balance.[4][5][6]

This pathway is crucial for generating cytosolic NADPH, a key reducing equivalent necessary to counteract the high levels of reactive oxygen species (ROS) produced during rapid proliferation.[7] Oncogenic KRAS signaling upregulates GOT1 expression while downregulating glutamate dehydrogenase (GLUD1).[4][5] This forces glutamine-derived glutamate to be converted to aspartate in the mitochondria by GOT2. Aspartate is then transported to the cytoplasm and converted by GOT1 to oxaloacetate. Subsequently, malate dehydrogenase 1 (MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate, respectively, with the latter step producing NADPH.[4] This reliance on GOT1 for redox homeostasis makes it a compelling therapeutic target. Inhibition of GOT1 has been shown to be detrimental to cancer cells while being well-tolerated by normal cells.[8]

## The Landscape of GOT1 Inhibitors

The development of potent and selective GOT1 inhibitors is an active area of research. Several classes of inhibitors have been identified, ranging from natural products to computationally designed small molecules.

### Natural Products

A number of naturally derived compounds have been identified as GOT1 inhibitors. Notably, butyrolactone derivatives isolated from the marine-derived fungus *Aspergillus terreus* have shown promising activity.[1]

### Synthetic and Computationally Designed Inhibitors

High-throughput screening and computational modeling have led to the identification of novel scaffolds for GOT1 inhibition. These efforts have primarily focused on molecules that compete with the PLP cofactor for binding to the active site.[9][10]

### Repurposed Inhibitors

Some existing drugs, developed for other targets, have been found to exhibit off-target activity against GOT1.

Table 1: Quantitative Data for Selected GOT1 Inhibitors

Inhibitor	Type	IC50 (μM)	Assay Method	Reference(s)
Aspulvinone H (AH)	Natural Product	6.91 ± 0.04	MDH1-coupled	[8]
5.91 ± 0.04	Not specified	[1]		
(+)-Asperteretone B	Natural Product	19.16 ± 0.15	MDH1-coupled	[8]
(+)-3',3'-di-(dimethylallyl)-butyrolactone II	Natural Product	26.38 ± 0.12	MDH1-coupled	[8]
Aspulvinone O (AO)	Natural Product	Potent inhibitor	Not specified	[11]
iGOT1-01	Synthetic	11.3	GLOX/HRP-coupled	[9][12]
84.6	MDH1-coupled	[9][12][13][14][15]		
85	MDH1-coupled	[13][15][16]		
GOT1 inhibitor-1 (compound 2c)	Synthetic	8.2	Not specified	[17]
PF-04859989	Repurposed (KAT2 inhibitor)	8.0 (after 24h pre-incubation)	MDH1-coupled	[18][19][20]
Aminooxyacetic acid (AOA)	Pan-transaminase inhibitor	Positive control	Not specified	[21]
Vigabatrin	Repurposed (GABA-AT inhibitor)	No significant inhibition	Not specified	[18][22]
Gabaculine	Repurposed (GABA-AT inhibitor)	No significant inhibition	Not specified	[18]

BFF-122	Repurposed (KAT2 inhibitor)	No significant inhibition	Not specified	[18]
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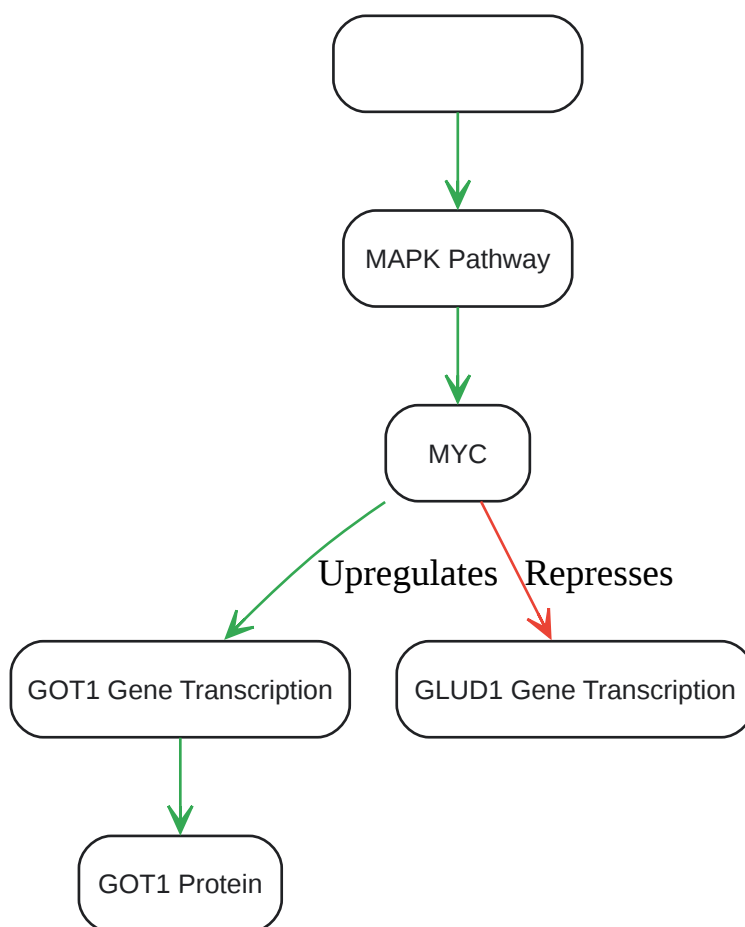
Note: IC50 values can vary depending on the specific assay conditions.

## Signaling Pathways and Downstream Effects of GOT1 Inhibition

Targeting GOT1 initiates a cascade of cellular events, primarily stemming from the disruption of redox homeostasis and aspartate metabolism.

### Upstream Regulation of GOT1

In pancreatic cancer, the expression and activity of GOT1 are significantly influenced by oncogenic KRAS signaling.[4][5][6]

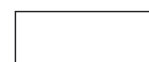
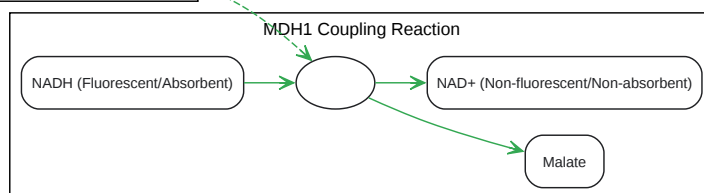
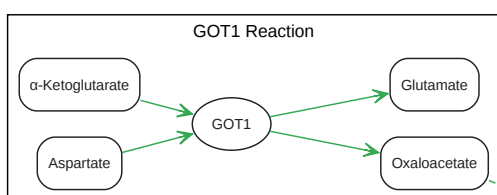
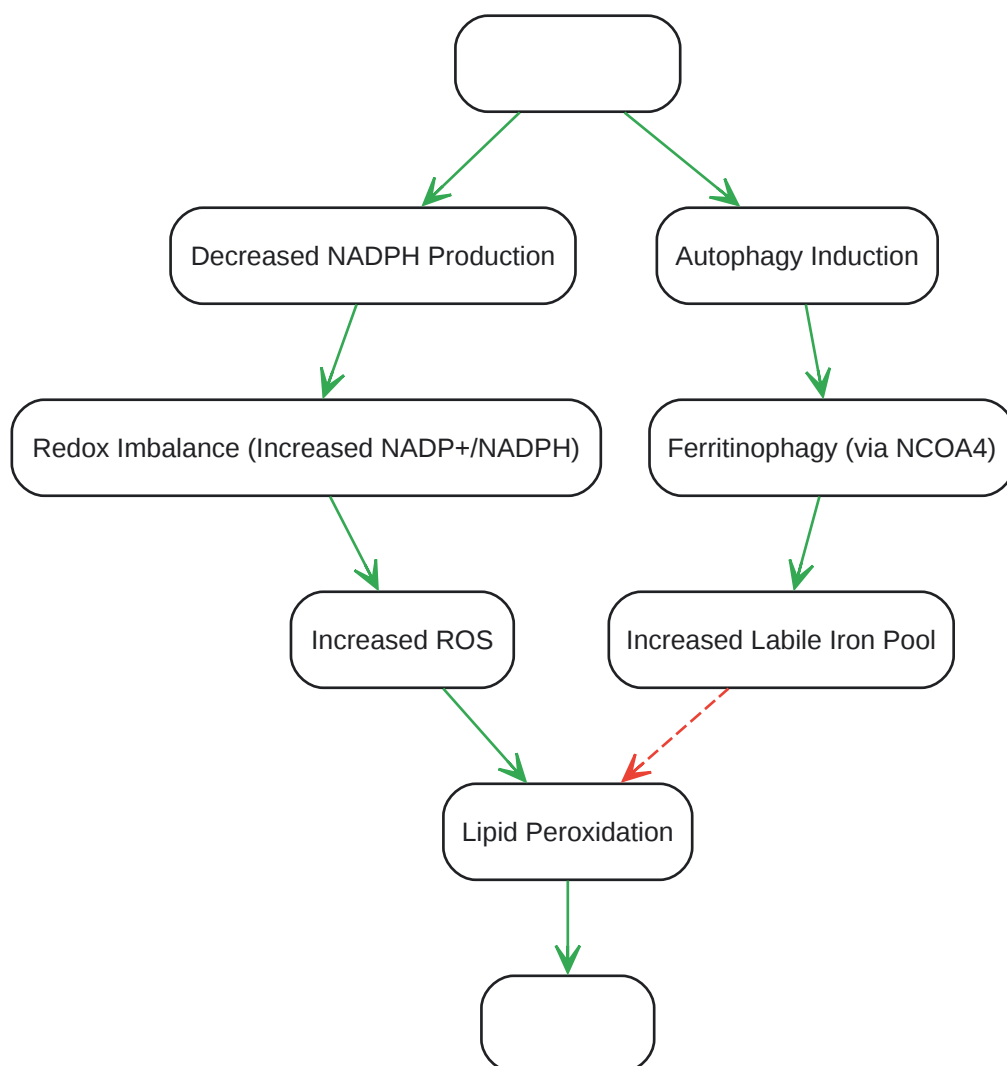


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Caption: Upstream regulation of GOT1 by oncogenic KRAS.

## Downstream Consequences of GOT1 Inhibition

Inhibition of GOT1 leads to a decrease in NADPH production, resulting in an accumulation of reactive oxygen species (ROS) and a shift in the cellular redox state towards oxidation.<sup>[7]</sup> This increased oxidative stress sensitizes cancer cells to a specific form of iron-dependent cell death called ferroptosis.<sup>[19][23][24]</sup>



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